dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate is an organic compound with the molecular formula C18H17NO6 It is a derivative of terephthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the benzene ring is replaced by a 2-methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate typically involves the following steps:
Esterification: Terephthalic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl terephthalate.
Amidation: Dimethyl terephthalate is then reacted with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Hydrolysis: Produces terephthalic acid and 2-methoxybenzoic acid.
Reduction: Produces the corresponding amine derivative.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The 2-methoxybenzoyl group can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate can be compared with other similar compounds, such as:
Dimethyl terephthalate: Lacks the 2-methoxybenzoyl group, making it less versatile in certain applications.
Dimethyl 2-aminoterephthalate: Contains an amino group instead of the 2-methoxybenzoyl group, leading to different chemical reactivity and applications.
Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate:
This compound is unique due to the presence of the 2-methoxybenzoyl group, which imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
dimethyl 2-[(2-methoxybenzoyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-23-15-7-5-4-6-13(15)16(20)19-14-10-11(17(21)24-2)8-9-12(14)18(22)25-3/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIZHLVMDSTKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.